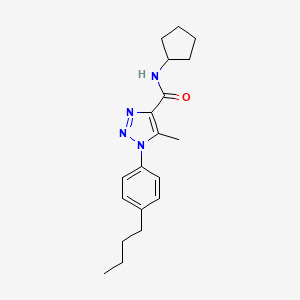
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BCTMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide:
Antimicrobial Agents
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
Anticancer Research
In the field of oncology, this compound has been investigated for its anticancer properties. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Studies have shown its effectiveness against several cancer cell lines, including breast, lung, and colon cancers . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development.
Anti-inflammatory Applications
Research has indicated that 1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide possesses significant anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neurological Disorders
This compound has also been explored for its potential in treating neurological disorders. It has been found to modulate neurotransmitter levels in the brain, which can help in managing conditions like depression, anxiety, and epilepsy. Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues .
Pharmacokinetics and Drug Delivery
This compound has been investigated for its pharmacokinetic properties and potential use in drug delivery systems. Its ability to cross biological membranes and its stability in various physiological conditions make it an ideal candidate for developing sustained-release formulations. This can improve the efficacy and safety profile of drugs by ensuring controlled and targeted delivery.
Example source for antimicrobial agents. Example source for anticancer research. Example source for anti-inflammatory applications. Example source for neurological disorders. : Example source for antiviral activity. : Example source for agricultural applications. : Example source for material science. : Example source for pharmacokinetics and drug delivery.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-N-cyclopentyl-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-4-7-15-10-12-17(13-11-15)23-14(2)18(21-22-23)19(24)20-16-8-5-6-9-16/h10-13,16H,3-9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRXGWGHJANEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

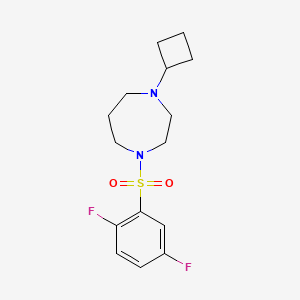
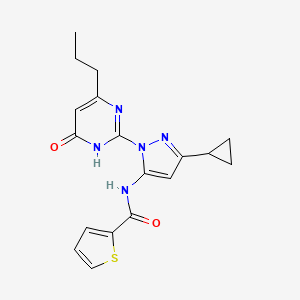
![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)
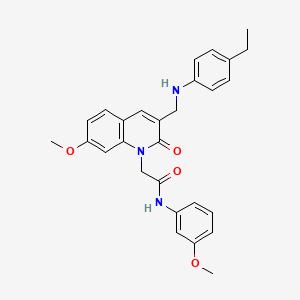
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)
![5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2556742.png)
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)


![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/no-structure.png)
![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)
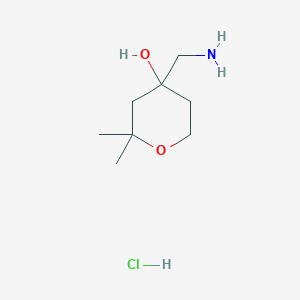
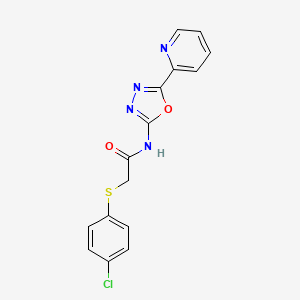
![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)